1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034322-64-8
VCID: VC6554603
InChI: InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20)
SMILES: C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 2034322-64-8

VCID: VC6554603

Molecular Formula: C15H20N4O2S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea - 2034322-64-8

Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique combination of functional groups, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a thiophene group. This compound falls under the category of urea derivatives, which are known for their diverse applications in medicinal chemistry, particularly in pharmacology.

Synthesis

The synthesis of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea typically involves several key steps:

  • Formation of the Pyrazole Ring: This often involves condensation reactions or cyclization processes.

  • Introduction of the Tetrahydro-2H-pyran Moiety: This may involve alkylation or substitution reactions.

  • Introduction of the Thiophene Group: This could involve coupling reactions, such as Suzuki or Heck reactions.

  • Formation of the Urea Linkage: This typically involves reactions with isocyanates or carbamoyl chlorides.

The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Techniques such as chromatography are frequently employed for purification.

Chemical Reactions and Stability

This compound can undergo various chemical reactions typical of urea derivatives:

  • Hydrolysis: Breaking of the urea linkage under acidic or basic conditions.

  • Nucleophilic Substitution: Replacement of functional groups by nucleophiles.

  • Coupling Reactions: Further modification with other electrophiles.

Understanding these reactions helps predict the compound's behavior in biological systems and its potential interactions with other molecules.

Biological Activity and Potential Applications

Research indicates that similar compounds exhibit significant biological activities, suggesting that 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea may also possess therapeutic potential. The mechanism by which it exerts its effects may involve interactions with specific enzymes or receptors in biological systems.

Potential ApplicationDescription
Medicinal ChemistryPotential use in drug design due to its diverse functional groups.
PharmacologyCould be explored for various pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties.
CAS No. 2034322-64-8
Product Name 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
Molecular Formula C15H20N4O2S
Molecular Weight 320.41
IUPAC Name 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20)
Standard InChIKey GZBQZKUGHCELQT-UHFFFAOYSA-N
SMILES C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3
Solubility not available
PubChem Compound 121017017
Last Modified Aug 18 2023

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